molecular formula C11H17NO B3417125 3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol CAS No. 1017371-15-1

3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol

Cat. No.: B3417125
CAS No.: 1017371-15-1
M. Wt: 179.26 g/mol
InChI Key: OOGVRAAJCDROMH-UHFFFAOYSA-N
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Description

Contextualization within the Class of β-Amino Alcohols and Chiral Building Blocks

The β-amino alcohol motif is a significant pharmacophore found in numerous biologically active compounds, including antibiotics, alkaloids, and enzyme inhibitors. researchgate.net This structural unit is also prevalent in a variety of pharmaceutical agents. researchgate.net Consequently, compounds like 3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol are of interest for their potential applications in medicinal chemistry and drug discovery.

As chiral molecules, β-amino alcohols are highly valued as chiral building blocks, auxiliaries, and ligands in asymmetric synthesis. researchgate.net Chiral β-amino alcohols, for instance, have been effectively used as catalysts in the enantioselective addition of dialkylzinc compounds to aldehydes, yielding secondary alcohols with high optical purity. The rigid conformation and the presence of both a Lewis basic amino group and a Brønsted acidic hydroxyl group allow them to form stable, stereochemically defined transition states in metal-catalyzed reactions, thereby enabling the synthesis of enantiomerically enriched products. alfa-chemistry.com

Historical Perspective of Amino Alcohol Chemistry Relevant to the Compound’s Structural Motif

The synthesis of amino alcohols has been a long-standing area of research in organic chemistry. Early methods often involved the reduction of amino acids or their derivatives, which provided a straightforward entry to a range of chiral amino alcohols. nih.gov Another classical approach is the aminolysis of epoxides, where the ring-opening of an epoxide with an amine yields a β-amino alcohol. organic-chemistry.org The regioselectivity of this reaction can be influenced by the reaction conditions, with basic or neutral conditions favoring nucleophilic attack at the less sterically hindered carbon, while acidic conditions can lead to attack at the more substituted carbon. researchgate.net

Over the years, more sophisticated and stereoselective methods have been developed. The Sharpless aminohydroxylation, for example, allows for the enantioselective synthesis of β-amino alcohols from alkenes. More recent advancements have focused on the asymmetric hydrogenation of α-amino ketones and the development of catalytic asymmetric methods for the synthesis of these valuable compounds. researchgate.net These historical developments have laid the groundwork for the synthesis of structurally diverse β-amino alcohols, including those with complex substitution patterns like this compound.

Current Research Landscape and Significance in Synthetic Methodologies

The contemporary research landscape for β-amino alcohols is focused on the development of highly efficient and stereoselective synthetic methods, as well as their application in the synthesis of complex molecules and as catalysts in asymmetric reactions. Modern synthetic strategies often employ transition metal catalysis, organocatalysis, and biocatalysis to achieve high levels of enantioselectivity. researchgate.netresearchgate.net

For a compound such as this compound, several modern synthetic approaches could be envisaged. One potential route is the asymmetric hydrogenation of the corresponding β-amino ketone, a method that has been successfully applied to the synthesis of various chiral β-amino alcohols. researchgate.net Another viable strategy is the catalytic asymmetric ring-opening of a suitably substituted epoxide with an amine. organic-chemistry.org Furthermore, recent developments in C-H functionalization could offer a novel pathway, where a C-H bond in a precursor alcohol is selectively aminated. news-medical.net

The significance of these methodologies lies in their ability to provide access to enantiomerically pure β-amino alcohols, which are crucial for the synthesis of single-enantiomer drugs and other biologically active molecules. The development of more sustainable and atom-economical methods for the synthesis of these compounds remains an active area of research.

Overview of Research Trajectories for Complex Amine-Alcohol Structures

Future research involving complex amine-alcohol structures like this compound is likely to follow several key trajectories. A primary focus will be on the exploration of their biological activity. Given the prevalence of the β-amino alcohol motif in pharmaceuticals, novel derivatives will be synthesized and screened for a wide range of therapeutic applications. researchgate.net

Another significant research direction is the application of these compounds as chiral ligands and catalysts in asymmetric synthesis. The specific steric and electronic properties of this compound, imparted by the 2-methylphenyl group, could lead to unique reactivity and selectivity when used as a ligand in metal-catalyzed reactions. alfa-chemistry.com

Furthermore, the development of novel synthetic methodologies that allow for the efficient and modular synthesis of a diverse range of complex amine-alcohols will continue to be a priority. This includes the exploration of new catalytic systems and the use of renewable starting materials. The ultimate goal is to expand the toolbox of synthetic chemists, enabling the creation of novel molecular architectures with tailored properties for applications in materials science, catalysis, and medicine.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC11H17NO
Monoisotopic Mass179.131 g/mol
Predicted XlogP1.2
Predicted Hydrogen Bond Donor Count2
Predicted Hydrogen Bond Acceptor Count2
Predicted Rotatable Bond Count4

Data sourced from PubChem. uni.lu

Table 2: General Synthetic Approaches to β-Amino Alcohols

MethodDescriptionKey Features
Aminolysis of EpoxidesRing-opening of an epoxide with an amine.Can be regio- and stereoselective depending on conditions and catalysts. organic-chemistry.org
Reduction of α-Amino KetonesReduction of the ketone functionality to an alcohol.Asymmetric reduction methods can provide high enantioselectivity. researchgate.net
Asymmetric AminohydroxylationDirect conversion of an alkene to a β-amino alcohol.Highly enantioselective method developed by Sharpless.
C-H AminationDirect functionalization of a C-H bond to introduce an amino group.A modern and atom-economical approach. news-medical.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)-3-(2-methylphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9-4-2-3-5-11(9)6-10(7-12)8-13/h2-5,10,13H,6-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGVRAAJCDROMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017371-15-1
Record name 3-amino-2-[(2-methylphenyl)methyl]propan-1-ol
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Chemical Reactivity, Derivatization, and Functionalization of 3 Amino 2 2 Methylphenyl Methyl Propan 1 Ol

Reactions Involving the Hydroxyl Group

The primary alcohol functionality is a versatile site for numerous chemical transformations.

Esterification and Etherification

The hydroxyl group can undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or other methods to form ethers. The steric hindrance from the adjacent 2-methylphenylmethyl group might influence the reaction rates and conditions required for these transformations compared to less hindered primary alcohols.

Oxidation Reactions

The primary alcohol group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions used. Mild oxidizing agents would be expected to yield 3-amino-2-[(2-methylphenyl)methyl]propanal, while stronger oxidizing agents would lead to the formation of 3-amino-2-[(2-methylphenyl)methyl]propanoic acid. The presence of the amino group requires careful selection of reagents to avoid undesired side reactions.

Formation of Cyclic Derivatives (e.g., Oxazolidines)

The 1,3-relationship between the amino and hydroxyl groups in 3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol makes it a suitable precursor for the synthesis of heterocyclic compounds. For instance, reaction with aldehydes or ketones can lead to the formation of substituted oxazolidine (B1195125) rings. This condensation reaction is often reversible and may require the removal of water to drive the equilibrium towards the product.

Reactions Involving the Amino Group

The primary amine functionality is nucleophilic and basic, allowing for a wide array of reactions at the nitrogen atom.

Amidation and Sulfonamidation

The amino group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amides. This is a fundamental reaction in peptide synthesis and for the introduction of various acyl groups. Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, a common functional group in medicinal chemistry.

Alkylation and Acylation

The nitrogen atom can be alkylated using alkyl halides or other alkylating agents. Controlling the degree of alkylation to achieve mono-, di-, or tri-alkylation can be challenging and often depends on the stoichiometry of the reactants and the reaction conditions. Acylation, as mentioned in the context of amidation, is a specific form of modifying the amino group.

Formation of Imine and Schiff Base Derivatives

The primary amine functionality in this compound serves as a nucleophile, readily reacting with aldehydes and ketones to form imines, commonly known as Schiff bases. This condensation reaction typically occurs under mild acidic or basic conditions, or even upon heating, and involves the elimination of a water molecule. redalyc.org The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water as it is formed. organic-chemistry.org

The general mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer to form a neutral carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of an iminium ion, which is then deprotonated to yield the final imine product.

The reaction can be generalized as follows:

R-CHO + H₂N-CH₂-CH(CH₂-o-tolyl)-CH₂OH ⇌ R-CH=N-CH₂-CH(CH₂-o-tolyl)-CH₂OH + H₂O (Aldehyde + this compound ⇌ Schiff Base + Water)

R₂C=O + H₂N-CH₂-CH(CH₂-o-tolyl)-CH₂OH ⇌ R₂C=N-CH₂-CH(CH₂-o-tolyl)-CH₂OH + H₂O (Ketone + this compound ⇌ Schiff Base + Water)

A variety of aromatic and aliphatic aldehydes and ketones can be utilized in this reaction, leading to a diverse library of Schiff base derivatives. These derivatives are of significant interest due to the prevalence of the imine moiety in biologically active compounds. semanticscholar.orgnih.gov

Table 1: Representative Schiff Base Derivatives of this compound
Carbonyl CompoundSchiff Base ProductProduct Name
Benzaldehyde (B42025)C₁₈H₂₁NO3-{[Benzylidene]amino}-2-[(2-methylphenyl)methyl]propan-1-ol
SalicylaldehydeC₁₈H₂₁NO₂2-({[1-Hydroxy-3-(2-methylphenyl)propan-2-yl]methyl}iminomethyl)phenol
AcetoneC₁₄H₂₁NO3-{[Propan-2-ylidene]amino}-2-[(2-methylphenyl)methyl]propan-1-ol
CyclohexanoneC₁₇H₂₅NO3-{[Cyclohexylidene]amino}-2-[(2-methylphenyl)methyl]propan-1-ol

Cyclization Reactions for Heterocyclic Compounds

The bifunctional nature of this compound, possessing both a nucleophilic amine and a hydroxyl group, makes it an ideal precursor for the synthesis of various heterocyclic compounds. One of the most common cyclization reactions for 1,3-amino alcohols is the formation of 1,3-oxazines. However, the formation of five-membered rings, such as oxazolines, is also a significant pathway, particularly when the amino alcohol is first converted into an N-acyl derivative.

The synthesis of 2-oxazolines from amino alcohols is a well-established transformation. wikipedia.org This typically involves a two-step process: acylation of the amino group followed by cyclization. The acylation can be achieved using various acylating agents, such as acid chlorides or anhydrides. The subsequent cyclization is often promoted by dehydrating agents or acid catalysts. mdpi.comgoogle.com For instance, treatment of the N-acylated amino alcohol with triflic acid can promote dehydrative cyclization to yield the corresponding 2-oxazoline, with water as the only byproduct. mdpi.com

The general scheme for the formation of a 2-oxazoline derivative is as follows:

Acylation: R-COCl + H₂N-CH₂-CH(CH₂-o-tolyl)-CH₂OH → R-CONH-CH₂-CH(CH₂-o-tolyl)-CH₂OH + HCl

Cyclization: R-CONH-CH₂-CH(CH₂-o-tolyl)-CH₂OH --[Dehydrating Agent]--> 2-R-4-[(2-methylphenyl)methyl]-4,5-dihydro-1,3-oxazole + H₂O

This methodology allows for the introduction of various substituents at the 2-position of the oxazoline (B21484) ring, depending on the acylating agent used. Oxazolines are valuable intermediates in organic synthesis and are found in the core structure of some natural products and pharmaceuticals. mdpi.commdpi.com

Table 2: Potential Heterocyclic Compounds via Cyclization
Reagent(s)Heterocyclic ProductProduct Class
1. Benzoyl chloride2. Triflic acidC₁₈H₁₉NO4-[(2-Methylphenyl)methyl]-2-phenyl-4,5-dihydro-1,3-oxazole
1. Acetyl chloride2. Thionyl chlorideC₁₃H₁₇NO2-Methyl-4-[(2-methylphenyl)methyl]-4,5-dihydro-1,3-oxazole
PhosgeneC₁₂H₁₅NO₂5-[(2-Methylphenyl)methyl]oxazolidin-2-one

Reactivity of the Aromatic Moiety and its Derivatives

The 2-methylphenyl (o-tolyl) group in this compound is an activated aromatic system susceptible to electrophilic attack. The reactivity and regioselectivity of these reactions are governed by the electronic effects of the two substituents on the benzene (B151609) ring: the methyl group and the 3-amino-2-(hydroxymethyl)propyl side chain.

Electrophilic Aromatic Substitution Patterns

Both the methyl group and the alkyl side chain are electron-donating groups, which activate the aromatic ring towards electrophilic aromatic substitution (EAS). wikipedia.orglibretexts.org Electron-donating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. pressbooks.pub

In the case of the 2-methylphenyl moiety, we have two activating groups at positions 1 and 2 of the benzene ring. The directing effects of these two groups are additive. The positions on the aromatic ring are numbered starting from the carbon bearing the side chain as C1 and the methyl group at C2.

The alkyl side chain at C1 directs incoming electrophiles to positions 2, 4, and 6.

The methyl group at C2 directs incoming electrophiles to positions 1, 3, and 5.

Considering the combined effects and steric hindrance, the most likely positions for electrophilic attack are C4 and C6, which are para and ortho to the side chain, respectively, and meta and ortho to the methyl group. The C5 position (para to the methyl group) is also activated. The C3 position is sterically hindered by the two adjacent substituents. Therefore, a mixture of products is expected, with the major isomers being the result of substitution at the less sterically hindered positions, primarily C4 and C6.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄3-Amino-2-[(4-nitro-2-methylphenyl)methyl]propan-1-ol and 3-Amino-2-[(6-nitro-2-methylphenyl)methyl]propan-1-ol
BrominationBr₂, FeBr₃3-Amino-2-[(4-bromo-2-methylphenyl)methyl]propan-1-ol and 3-Amino-2-[(6-bromo-2-methylphenyl)methyl]propan-1-ol
Friedel-Crafts AcylationCH₃COCl, AlCl₃3-Amino-2-[(4-acetyl-2-methylphenyl)methyl]propan-1-ol

Functionalization at the Methylphenyl Group

Beyond electrophilic aromatic substitution on the ring, the methylphenyl group offers other avenues for functionalization. The benzylic methyl group is particularly susceptible to oxidation and radical substitution reactions.

Benzylic Oxidation: The methyl group can be oxidized to various functional groups under controlled conditions. For example, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl group into a carboxylic acid, yielding 2-{[2-amino-1-(hydroxymethyl)ethyl]methyl}benzoic acid. Milder oxidation conditions can lead to the formation of a benzaldehyde or a benzyl (B1604629) alcohol.

Benzylic Halogenation: The methyl group can undergo free-radical halogenation, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator, to introduce a halogen atom. This would produce 3-amino-2-[(2-(bromomethyl)phenyl)methyl]propan-1-ol, a versatile intermediate for further nucleophilic substitution reactions. organic-chemistry.org

These functionalization strategies significantly expand the synthetic utility of the parent molecule, allowing for the introduction of new functionalities that can be used to modulate its properties or to serve as handles for further chemical modifications. nih.govrsc.org

Table 4: Derivatives from Functionalization of the Methylphenyl Group
Reaction TypeReagent(s)Functionalized Product
Benzylic OxidationKMnO₄, heat2-{[2-Amino-1-(hydroxymethyl)ethyl]methyl}benzoic acid
Benzylic BrominationNBS, AIBN3-Amino-2-{[2-(bromomethyl)phenyl]methyl}propan-1-ol
Ring AcylationCH₃COCl, AlCl₃3-Amino-2-[(4-acetyl-2-methylphenyl)methyl]propan-1-ol

Synthesis of Structural Analogs and Homologs

The synthesis of structural analogs and homologs of this compound is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. This can be achieved through various synthetic strategies, including chain elongation and shortening of the propanol (B110389) backbone.

Chain Elongation and Shortening Strategies

Chain Elongation (Homologation):

To synthesize a butyl-1-ol analog (a one-carbon chain elongation), a common strategy involves the conversion of the primary alcohol to a leaving group, followed by nucleophilic substitution with a cyanide ion and subsequent reduction.

Conversion to a Leaving Group: The primary hydroxyl group can be converted into a good leaving group, such as a tosylate or a mesylate, by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.

Cyanide Substitution: The resulting tosylate or mesylate can then be treated with sodium cyanide (NaCN) in a polar aprotic solvent (e.g., DMSO) to introduce a nitrile group, extending the carbon chain by one. This yields 4-amino-3-[(2-methylphenyl)methyl]butanenitrile.

Nitrile Reduction: The nitrile group can be reduced to a primary amine, and the original amino group would need to be protected beforehand. Alternatively, if the goal is to extend the chain to an alcohol, the nitrile can be hydrolyzed to a carboxylic acid, followed by reduction to the corresponding alcohol.

A more direct approach to a butan-2-ol analog could involve the use of homologation reactions on a suitable precursor aldehyde or ketone. For example, a Wittig reaction on a protected amino aldehyde precursor could introduce a two-carbon unit, which could then be further elaborated.

Chain Shortening:

To synthesize an ethanol (B145695) analog (a one-carbon chain shortening), a degradative process is required. One possible route involves the oxidative cleavage of a diol precursor.

Protection of the Amine: The primary amine would first need to be protected, for example, as a Boc-carbamate.

Oxidation to Carboxylic Acid: The primary alcohol can be oxidized to a carboxylic acid using a strong oxidizing agent.

Degradation: A reaction such as the Hunsdiecker reaction or a similar decarboxylative halogenation could be employed to remove the carboxyl group as CO₂, resulting in a carbon chain that is one atom shorter. This would be followed by deprotection of the amine and introduction of the hydroxyl group.

These strategies, while challenging, provide pathways to systematically modify the carbon skeleton of this compound, enabling the exploration of the chemical space around this core structure.

Isomeric Investigations (e.g., positional isomers of methylphenyl group)

The position of the methyl group on the phenyl ring—ortho (2-methyl), meta (3-methyl), or para (4-methyl)—significantly influences the electronic and steric environment of the molecule, thereby affecting its reactivity. While specific comparative studies on 3-Amino-2-[(aryl)methyl]propan-1-ol isomers are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for well-founded postulations on their differential reactivity.

The methyl group is known to be an electron-donating group through inductive effects and hyperconjugation. This electron-donating nature activates the aromatic ring, making it more susceptible to electrophilic aromatic substitution compared to an unsubstituted benzene ring. The directing effect of the methyl group channels incoming electrophiles primarily to the ortho and para positions relative to itself.

Electronic Effects: The electron density at the benzylic carbon is subtly influenced by the methyl group's position. In the ortho and para isomers, the electron-donating effect of the methyl group can stabilize a positive charge at the benzylic position through resonance, potentially increasing the reactivity of the benzylic C-H bonds towards certain reactions like oxidation or radical halogenation. The meta isomer would experience a less pronounced electronic stabilization of a benzylic carbocation or radical.

Steric Effects: The ortho-methyl group introduces significant steric hindrance around the benzylic position and the adjacent side chain containing the amino and hydroxyl groups. This steric bulk can impede the approach of bulky reagents to the benzylic carbon, the aromatic ring, the amino group, or the hydroxyl group. Conversely, the meta and para isomers present progressively less steric hindrance, which could lead to higher reaction rates and yields in derivatization reactions involving these sites.

Isomer PositionPredicted Effect on Aromatic Ring Reactivity (Electrophilic Substitution)Predicted Effect on Benzylic Position ReactivityPredicted Steric Hindrance at Side Chain
Ortho (2-methyl) High activation, but sterically hindered at one adjacent position.Potentially enhanced due to electronic stabilization, but sterically hindered.High
Meta (3-methyl) Moderate activation, directs to positions 2, 4, and 6.Less electronic stabilization compared to ortho/para.Low
Para (4-methyl) High activation, sterically unhindered at ortho positions.Potentially enhanced due to electronic stabilization.Minimal

Introduction of Halogenated or Other Functional Groups

The functional groups of this compound—the primary amine, the primary alcohol, and the activated methylphenyl ring—offer multiple avenues for the introduction of halogens and other functionalities. The choice of reagents and reaction conditions can allow for selective modification at each of these sites.

Halogenation of the Aromatic Ring: The electron-rich nature of the tolyl group facilitates electrophilic aromatic substitution, including halogenation. Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst can introduce bromine or chlorine atoms onto the ring. The position of the incoming halogen will be directed by the methyl group and the benzylpropanolamine substituent. Given that alkyl groups are ortho, para-directing, halogenation is expected to occur at the positions activated by the methyl group.

Functionalization of the Amino Group: The primary amine is a nucleophilic center and can readily undergo a variety of reactions.

Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding amides.

Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a possibility that needs to be controlled.

Reductive Amination: Reaction with aldehydes or ketones followed by reduction can be used to introduce more complex alkyl groups.

Functionalization of the Hydroxyl Group: The primary alcohol can be targeted for several transformations.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) will form esters.

Etherification: Using methods like the Williamson ether synthesis, the hydroxyl group can be converted into an ether.

Oxidation: Controlled oxidation could yield the corresponding aldehyde or carboxylic acid, though the presence of the amino group might require protective strategies to avoid side reactions.

Halogenation: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively, via a nucleophilic substitution mechanism.

The table below outlines potential derivatization reactions and the expected products.

Functional Group TargetedReaction TypeReagent Example(s)Expected Product
Methylphenyl Ring Electrophilic HalogenationN-Bromosuccinimide (NBS)Bromo-substituted aromatic ring
Amino Group AcylationAcetyl chlorideN-acetyl derivative (amide)
Amino Group N-AlkylationMethyl iodideN-methyl or N,N-dimethyl derivative
Hydroxyl Group EsterificationBenzoic acid (Fischer esterification)Benzoate ester
Hydroxyl Group OxidationPyridinium chlorochromate (PCC)Aldehyde
Hydroxyl Group HalogenationThionyl chloride (SOCl₂)1-chloro derivative

It is important to note that the interplay of the different functional groups can lead to challenges in selectivity. For instance, strongly acidic or basic conditions might affect multiple functional groups simultaneously. Therefore, the use of protecting groups may be necessary to achieve specific derivatizations.

Advanced Structural and Spectroscopic Elucidation of 3 Amino 2 2 Methylphenyl Methyl Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides analogous information for the carbon atoms in the molecule. For 3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol, the expected signals would be assigned based on their chemical shifts (δ), splitting patterns (multiplicity), and integration values.

Expected ¹H NMR Assignments (Illustrative) The proton signals for the title compound would be predicted to appear in distinct regions of the spectrum. The aromatic protons on the 2-methylphenyl group would appear in the downfield region (typically δ 7.0-7.2 ppm). The protons of the propanol (B110389) backbone, including the CH₂OH (hydroxyl), CH (methine), and CH₂NH₂ (amino) groups, would appear in the more upfield region. The methyl group on the aromatic ring would produce a characteristic singlet around δ 2.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1m4HAr-H
~3.5d2HH -1
~2.8d2HH -3
~2.6d2HAr-CH
~2.3s3HAr-CH
~2.0m1HH -2
(variable)br s3HNH ₂ and OH

Note: This table is illustrative and based on general principles. Actual experimental values may vary.

Expected ¹³C NMR Assignments (Illustrative) The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons would resonate between δ 125-140 ppm, while the aliphatic carbons of the propanol and benzyl (B1604629) methyl groups would appear in the upfield region (δ 15-70 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~138Ar-C (quaternary)
~136Ar-C (quaternary)
~130Ar-C H
~126Ar-C H
~65C -1 (CH₂OH)
~45C -3 (CH₂NH₂)
~40C -2 (CH)
~35Ar-C H₂
~19Ar-C H₃

Note: This table is illustrative and based on general principles. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are critical for unambiguously assigning ¹H and ¹³C signals and for elucidating the molecule's conformation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically 2-3 bonds). youtube.com For the title compound, COSY would show correlations between the H-1 protons and the H-2 proton, and between the H-2 proton and the H-3 protons, confirming the connectivity of the propanol backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). princeton.edu This technique would be used to definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. For example, the proton signal at ~3.5 ppm would show a cross-peak with the carbon signal at ~65 ppm, confirming their assignment as H-1 and C-1, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). youtube.comprinceton.edu This is crucial for identifying connectivity across quaternary carbons. For instance, the protons of the benzylic CH₂ group would show a correlation to the quaternary aromatic carbons and to C-2 of the propanol chain, confirming the link between the aromatic ring and the backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. harvard.edu This is paramount for conformational analysis. A NOESY spectrum could reveal spatial proximity between the aromatic protons and protons on the propanol backbone, providing insights into the preferred rotational conformation (rotamer) around the C2-CH₂(benzyl) bond.

Dynamic NMR (DNMR) is used to study the rates of chemical exchange processes, such as bond rotations that are slow on the NMR timescale. researchgate.net For this compound, hindered rotation may occur around the single bond connecting the chiral center (C-2) and the benzyl CH₂ group.

At low temperatures, this rotation could become slow enough to cause distinct NMR signals for aromatic protons that would otherwise be equivalent. By acquiring spectra at various temperatures, the coalescence point of these signals can be determined. This data allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier, quantifying the energy required for the phenyl ring to rotate. nih.gov Such studies provide critical information on the molecule's conformational flexibility and stability.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups.

Each functional group in this compound has characteristic vibrational frequencies.

O-H and N-H Stretching: The alcohol O-H and primary amine N-H groups would exhibit broad and medium stretching bands, respectively, in the 3200-3600 cm⁻¹ region of the IR spectrum.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanol backbone and methyl groups appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the phenyl ring.

C-O Stretching: A strong band corresponding to the C-O stretching of the primary alcohol would be prominent in the 1000-1100 cm⁻¹ range.

Table 3: Characteristic Vibrational Frequencies

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching, H-bonded3200-3500 (Broad)
N-H (Amine)Stretching3300-3500 (Medium)
C-H (Aromatic)Stretching3010-3100
C-H (Aliphatic)Stretching2850-2960
N-H (Amine)Bending (Scissoring)1590-1650
C=C (Aromatic)Stretching1450-1600
C-O (Alcohol)Stretching1000-1100 (Strong)

Source: Data compiled from general spectroscopic principles and studies on related simple molecules like 3-amino-1-propanol. nih.govresearchgate.net

Vibrational spectroscopy can provide valuable information about molecular conformation, particularly regarding hydrogen bonding. For the title compound, an intramolecular hydrogen bond could form between the hydroxyl (-OH) group and the amino (-NH₂) group.

The presence of such a bond would be evident in the O-H stretching region of the IR spectrum. nih.gov A "free" (non-hydrogen-bonded) O-H group shows a sharp absorption band around 3600 cm⁻¹, whereas an intramolecularly hydrogen-bonded O-H group results in a broader band at a lower frequency (e.g., 3200-3500 cm⁻¹). By analyzing the shape and position of the O-H and N-H stretching bands, potentially in dilute non-polar solvents to minimize intermolecular interactions, the presence and relative population of different conformers can be inferred. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which provides information about the molecular weight and structure of a compound. In tandem mass spectrometry (MS/MS), a specific ion is selected and fragmented to reveal details about its structural components. For this compound, electrospray ionization (ESI) would typically be used to generate the protonated molecular ion, [M+H]⁺, at an m/z of approximately 180.14. The subsequent fragmentation of this ion via collision-induced dissociation (CID) can be predicted based on the functional groups present in the molecule.

The fragmentation of amino alcohols often involves the dissociation of functional groups from the main skeleton. nih.gov Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Loss of Water (H₂O): A common fragmentation for alcohols, leading to a fragment ion at m/z 162.13.

Loss of Ammonia (B1221849) (NH₃): Alpha-cleavage adjacent to the amino group can facilitate the loss of ammonia, resulting in an ion at m/z 163.13. libretexts.org

Benzylic Cleavage: Molecules containing a benzyl group often show a prominent peak corresponding to the stable benzyl or tropylium (B1234903) cation. youtube.comjove.com For this compound, cleavage of the bond between the main chain and the 2-methylbenzyl group would yield a stable 2-methylbenzyl cation at m/z 105.07. This is often the most intense peak (base peak) in the spectrum.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen or nitrogen atom is a characteristic fragmentation route for alcohols and amines. youtube.com For instance, cleavage between C1 and C2 could lead to the loss of a CH₂OH radical, while cleavage between C2 and the aminomethyl group could lead to other characteristic fragments.

A plausible fragmentation pathway initiated by the loss of water, followed by the cleavage of the 2-methylbenzyl group, is a primary route for dissociation.

Table 1: Proposed Mass Spectrometry Fragmentation of [C₁₁H₁₇NO + H]⁺

m/z (Proposed)FormulaDescription of Loss
180.14[C₁₁H₁₈NO]⁺Protonated Molecular Ion [M+H]⁺
162.13[C₁₁H₁₆N]⁺Neutral loss of water (H₂O) from the alcohol group
163.13[C₁₁H₁₇O]⁺Neutral loss of ammonia (NH₃) from the amino group
105.07[C₈H₉]⁺Cleavage yielding the 2-methylbenzyl cation
77.04[C₆H₅]⁺Loss of the methyl group from the 2-methylbenzyl cation

X-ray Crystallography of Pure Compound and Derived Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

The central carbon atom (C2) in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers (R and S). Determining the absolute configuration is crucial. Single-crystal X-ray diffraction (SCXRD) can resolve this by a phenomenon known as anomalous dispersion. When using an X-ray source with an appropriate wavelength (e.g., Cu Kα), the scattering from the atoms can be used to determine the absolute arrangement in space, often quantified by the Flack parameter. scielo.br While no crystal structure for the title compound has been publicly reported, this method remains the gold standard for such assignments.

The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by intermolecular forces. The structure of this compound contains both hydrogen bond donors (the -OH and -NH₂ groups) and acceptors (the lone pairs on the oxygen and nitrogen atoms). Therefore, strong hydrogen bonding is expected to be the dominant force directing the crystal packing. nih.govresearchgate.net

One would anticipate the formation of extensive hydrogen-bonding networks, such as:

O-H···N and N-H···O interactions between the hydroxyl and amino groups of adjacent molecules.

O-H···O and N-H···N interactions forming chains or sheets of molecules.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Hydrogen Bond-OHN (amino)Primary structural motif
Hydrogen Bond-NH₂O (hydroxyl)Primary structural motif
Hydrogen Bond-OHO (hydroxyl)Formation of chains/dimers
Hydrogen Bond-NH₂N (amino)Formation of chains/dimers
C-H···π InteractionC-H (aliphatic/aromatic)π-system of phenyl ringStabilization of packing

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization

Chiroptical spectroscopy techniques measure the differential interaction of a chiral substance with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a form of absorption spectroscopy that provides information about the stereochemical features of a molecule. rsc.org

Enantiomers of a chiral compound produce ECD spectra that are mirror images of each other (equal in magnitude but opposite in sign), making ECD an excellent tool for enantiomeric characterization. nih.gov The spectrum is highly sensitive to the molecule's absolute configuration and its conformational preferences in solution. nih.gov

For this compound, the ECD spectrum would be dominated by electronic transitions associated with the 2-methylphenyl chromophore. The precise shape and sign of the Cotton effects in the spectrum would be unique to the R or S enantiomer. By comparing an experimentally measured ECD spectrum with spectra predicted using quantum chemical calculations (e.g., time-dependent density functional theory), the absolute configuration of the enantiomer can be confidently assigned. researchgate.net This approach is particularly valuable when single crystals suitable for X-ray analysis are not available.

Advanced hyphenated analytical techniques for reaction monitoring and product analysis

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy, offering a powerful tool for analyzing complex mixtures. europeanpharmaceuticalreview.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for monitoring the progress of a chemical synthesis and for analyzing the purity of the final product.

During the synthesis of this compound, reaction monitoring is crucial for optimization and control. lcms.cz By taking small aliquots from the reaction mixture at various time points and analyzing them by LC-MS, one can track the disappearance of starting materials and the appearance of the desired product and any intermediates or byproducts. waters.com The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each component, allowing for their identification.

Once the reaction is complete, these same techniques are used for product analysis to determine its purity. The area of the product peak in the chromatogram relative to the areas of any impurity peaks provides a quantitative measure of purity. For structural confirmation, high-resolution mass spectrometry can provide an accurate mass measurement, while techniques like LC-NMR can give detailed structural information on the isolated compound and any significant impurities.

Table 3: Application of Hyphenated Techniques for Analysis

TechniqueSeparation MethodDetection MethodApplication for this compound
LC-MS Liquid ChromatographyMass SpectrometryReaction monitoring, impurity profiling, product identification
GC-MS Gas ChromatographyMass SpectrometryAnalysis of volatile derivatives, purity assessment
LC-NMR Liquid ChromatographyNMR SpectroscopyUnambiguous structure elucidation of product and impurities
LC-DAD/UV Liquid ChromatographyDiode-Array/UV DetectorRoutine purity checks, quantification

Computational Chemistry and Theoretical Investigations of 3 Amino 2 2 Methylphenyl Methyl Propan 1 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For 3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecular geometry and predict a wide range of properties.

Electronic Structure Analysis

Electronic structure analysis reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. Key aspects of this analysis include the molecular electrostatic potential (MEP) and Mulliken population analysis. The MEP map illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. Mulliken charge analysis provides a quantitative measure of the partial atomic charges, indicating the extent of electron sharing and polarization within the bonds.

Table 1: Illustrative Mulliken Atomic Charges for Selected Atoms of this compound

AtomElementCalculated Charge (a.u.)
O1Oxygen-0.65
N1Nitrogen-0.85
C1Carbon (CH2OH)+0.20
C2Carbon (CH)-0.15
C3Carbon (CH2N)+0.10
C4Carbon (Benzylic CH2)-0.25
C5Carbon (Aromatic C-CH3)+0.05
C6Carbon (Aromatic C-CH2)-0.10

Note: Data are hypothetical and for illustrative purposes only, representing typical values obtained from DFT calculations.

Frontier Molecular Orbital Theory (FMO) Studies

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.

Table 2: Illustrative FMO Properties of this compound

ParameterEnergy (eV)Description
EHOMO-6.20Energy of the Highest Occupied Molecular Orbital
ELUMO-0.55Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.65Indicates chemical stability and reactivity

Note: Data are hypothetical and for illustrative purposes only, based on typical DFT calculation outputs.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning signals in experimental spectra and confirming the molecular structure.

Vibrational Frequencies: The vibrational frequencies corresponding to infrared (IR) absorption bands can be calculated. These theoretical spectra help in assigning the various vibrational modes of the molecule, such as O-H, N-H, and C-H stretching and bending vibrations.

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

ProtonPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)
OH3.503.45
CH2OH3.653.60
CH2.102.05
CH2N2.902.85
Ar-CH22.752.70
Ar-CH32.302.25
Ar-H7.10 - 7.257.05 - 7.20

Note: Data are hypothetical and for illustrative purposes only. Predicted values are typically scaled to correct for systematic errors.

Table 4: Illustrative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
O-H Stretch34503400
N-H Stretch33503300
C-H Stretch (Aromatic)30503030
C-H Stretch (Aliphatic)29502920
C=C Stretch (Aromatic)16001590

Note: Data are hypothetical and for illustrative purposes only. Calculated frequencies are often scaled to better match experimental values.

Conformational Analysis and Energy Landscapes

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Computational methods are essential for exploring its conformational space.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational energy landscape of a molecule. It involves systematically varying specific internal coordinates, such as dihedral angles, while optimizing the rest of the molecular geometry at each step. This process helps to identify the most stable conformers (energy minima) and the transition states between them. For this molecule, scanning the dihedral angles around the C2-C4 and C1-C2 bonds would be crucial to understanding its preferred shapes.

Table 5: Illustrative Relative Energy from a PES Scan of a Key Dihedral Angle

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
05.0Eclipsed (High Energy)
600.5Gauche
1204.5Eclipsed (High Energy)
1800.0Anti (Global Minimum)
2404.5Eclipsed (High Energy)
3000.5Gauche

Note: Data are hypothetical and for illustrative purposes only, representing a typical energy profile for bond rotation.

Solvent Effects on Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. These calculations can reveal how the relative energies and populations of different conformers change from the gas phase to a solution phase. For a molecule with polar -OH and -NH₂ groups, polar solvents are expected to stabilize conformers where these groups are more exposed and can engage in hydrogen bonding with the solvent.

Table 6: Illustrative Solvent Effects on the Relative Energies of Two Conformers

ConformerRelative Energy in Gas Phase (kcal/mol)Relative Energy in Water (PCM) (kcal/mol)
Conformer A (Intramolecular H-bond)0.01.5
Conformer B (Extended)1.20.0

Note: Data are hypothetical and for illustrative purposes only, showing how a polar solvent can favor a more extended conformation capable of intermolecular hydrogen bonding.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules and their interactions over time. For a molecule like this compound, MD simulations could provide significant insights into its conformational landscape and interactions with its environment.

Dynamic Behavior and Intermolecular Interactions

MD simulations of this compound in various solvents, such as water or organic solvents, would reveal its dynamic structural changes. Key areas of investigation would include the flexibility of the propanol (B110389) backbone, the rotational freedom of the 2-methylphenyl group, and the orientation of the amino and hydroxyl functional groups.

Intermolecular interactions, particularly hydrogen bonding, are crucial for understanding the behavior of this molecule. The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors. Simulations could quantify the strength and lifetime of these hydrogen bonds with solvent molecules or other solute molecules. This information is vital for predicting its solubility, aggregation behavior, and potential interactions with biological macromolecules.

Table 1: Potential Intermolecular Interactions of this compound Investigated by Molecular Dynamics

Interaction TypePotential Partner MoleculesSignificance
Hydrogen Bonding (Donor)Water, Alcohols, CarbonylsInfluences solubility and self-assembly
Hydrogen Bonding (Acceptor)Water, Alcohols, AminesKey to solvation and molecular recognition
van der Waals InteractionsAromatic rings, Alkyl chainsContributes to packing and non-polar interactions
Pi-StackingAromatic systemsPotential for specific orientations in aggregates

Reactivity Predictions and Transition State Modeling

Computational methods are invaluable for predicting the reactivity of a molecule and understanding the mechanisms of its reactions. For this compound, these investigations could guide synthetic applications and the design of new chemical transformations.

Computational Assessment of Reaction Energetics and Pathways

Density Functional Theory (DFT) is a common method for calculating the energetics of chemical reactions. By modeling potential reaction pathways, researchers can determine the activation energies and reaction enthalpies for various transformations involving the amino and hydroxyl groups. For instance, the nucleophilicity of the amino group and the acidity of the hydroxyl group can be computationally assessed to predict their reactivity in reactions such as acylation, alkylation, or oxidation.

Transition state theory can be combined with these calculations to model the geometry of the transition state for a given reaction. This provides a detailed picture of the bond-breaking and bond-forming processes, offering insights into the factors that control the reaction rate and selectivity.

Catalytic Cycle Modeling for Ligand Applications

The structure of this compound, with its amino and hydroxyl groups, suggests its potential as a bidentate ligand in coordination chemistry. Computational modeling can be employed to investigate its coordination to various metal centers. By modeling the entire catalytic cycle of a reaction where this molecule acts as a ligand, researchers can understand its influence on the catalyst's activity and selectivity. For example, in a palladium-catalyzed cross-coupling reaction, modeling could reveal how the ligand affects the rates of oxidative addition, transmetalation, and reductive elimination steps.

Design and Prediction of Novel Derivatives

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties. Starting from the scaffold of this compound, novel derivatives can be designed and their properties predicted in silico before their synthesis.

By systematically modifying the structure, for example, by introducing different substituents on the phenyl ring or altering the propanol backbone, libraries of virtual compounds can be created. For each derivative, computational methods can predict properties such as electronic structure, steric hindrance, and potential for intermolecular interactions. This in silico screening can identify promising candidates for synthesis and experimental testing, accelerating the discovery of new compounds with enhanced performance in specific applications, such as catalysis or materials science.

Table 2: Computationally Guided Design of Novel Derivatives

Parent CompoundModification StrategyPredicted Property ChangePotential Application
This compoundIntroduction of electron-withdrawing groups on the phenyl ringIncreased acidity of the hydroxyl groupModified ligand electronics for catalysis
This compoundIntroduction of bulky substituents on the phenyl ringIncreased steric hindrance around the metal centerEnhanced enantioselectivity in asymmetric catalysis
This compoundReplacement of the hydroxyl group with a thiolAltered coordination properties and reactivityNew ligand scaffolds for different metals

Mechanistic Studies of Chemical Transformations Involving 3 Amino 2 2 Methylphenyl Methyl Propan 1 Ol

Degradation Pathways and Chemical Stability

The chemical stability and potential degradation pathways of 3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol under various conditions (e.g., thermal, oxidative, acidic, basic) have not been investigated. Understanding its stability is essential for storage, handling, and assessing its persistence.

Oxidative Degradation Mechanisms

There is currently no specific data available in the scientific literature detailing the oxidative degradation mechanisms of this compound. Research into how this compound interacts with various oxidizing agents, the potential intermediates formed, and the final degradation products has not been reported. Mechanistic studies would be necessary to elucidate the role of the amino and hydroxyl functional groups, as well as the influence of the aromatic ring and the methyl substituent, in the oxidative process.

Thermal and Photolytic Decomposition Pathways

Similarly, information regarding the thermal and photolytic decomposition pathways of this compound is absent from the current body of scientific literature. Understanding how this compound behaves under the influence of heat and light is crucial for determining its stability and potential degradation products under various environmental and industrial conditions. Such studies would involve identifying bond dissociation energies, characterizing reactive intermediates, and mapping the reaction cascades that lead to decomposition.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of chiral amino alcohols is a significant focus in organic chemistry. researchgate.net Future research should prioritize the development of efficient and environmentally benign methods for producing 3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol, with a particular emphasis on stereoselective synthesis to access specific enantiomers.

Current methodologies for creating similar β-amino alcohols often involve multi-step procedures that may require expensive or hazardous reagents. acs.org Prospective synthetic strategies could adapt established reactions such as the aminolysis of epoxides or the reduction of α-amino ketones. organic-chemistry.org Green chemistry principles should guide this research, exploring the use of water as a solvent, biocatalytic methods, and renewable starting materials to minimize environmental impact. rsc.orgrsc.org For instance, engineered amine dehydrogenases or transaminases could offer a highly selective and sustainable route to chiral amino alcohols under mild conditions. researchgate.netnih.gov

A comparative analysis of potential synthetic routes is crucial for identifying the most viable options for scalability and sustainability.

Synthetic Approach Potential Advantages Key Research Challenges Illustrative Target Yield (%)
Asymmetric HydrogenationHigh enantioselectivity, potential for high yields.Catalyst cost and sensitivity, high-pressure equipment.>95%
Biocatalytic Reductive AminationHigh stereoselectivity, mild reaction conditions, green solvent (water). nih.govEnzyme discovery and engineering, substrate specificity.>90%
Epoxide Ring-OpeningUtilizes readily available starting materials. organic-chemistry.orgControl of regioselectivity, potential for side reactions.80-90%
Grignard Addition to Amino AldehydesEstablishes C-C bond and stereocenter simultaneously.Stoichiometric use of organometallic reagents, moisture sensitivity.75-85%
Note: The target yields in this table are hypothetical and represent aspirational goals for future synthetic development.

Exploration of Novel Catalytic Applications Beyond Current Scope

Chiral amino alcohols are highly valued as ligands and organocatalysts in asymmetric synthesis. nih.govrsc.orgacs.orgpolyu.edu.hk The structure of this compound, with its chiral center and coordinating amino and hydroxyl groups, makes it an excellent candidate for investigation as a catalyst in a variety of chemical transformations.

Future studies should explore its efficacy in reactions such as the enantioselective addition of dialkylzinc reagents to aldehydes, a classic test for new chiral amino alcohol catalysts. rsc.org Further research could investigate its application in Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. rsc.org The 2-methylbenzyl group may offer unique steric and electronic effects that could influence the stereochemical outcome of these reactions, potentially leading to novel selectivities not achievable with existing catalysts. Immobilizing the compound on a solid support, such as polystyrene resins or magnetic nanoparticles, could also be explored to facilitate catalyst recovery and reuse, a key aspect of sustainable catalysis. acs.orgnih.gov

Potential Catalytic Application Reaction Type Substrates Potential Advantages of this Catalyst
Asymmetric AlkylationC-C Bond FormationAldehydes, DiethylzincSteric influence of the 2-methylbenzyl group may enhance enantioselectivity.
Michael AdditionC-C Bond Formationβ-Keto esters, Nitroalkenes rsc.orgBifunctional activation (Lewis base/Brønsted acid) could accelerate the reaction.
Aldol ReactionC-C Bond FormationKetones, AldehydesPotential for high diastereoselectivity and enantioselectivity.
Asymmetric ReductionC=O ReductionProchiral KetonesFormation of chiral oxazaborolidine catalysts for borane-mediated reductions. polyu.edu.hk
Note: This table presents hypothetical applications based on the known catalytic activity of similar amino alcohols.

Integration into Advanced Materials and Nanotechnology (Non-Biological)

The bifunctional nature of amino alcohols makes them valuable building blocks for advanced materials. scbt.com Research into this compound should extend into its potential use in materials science and nanotechnology.

One promising avenue is its use as a monomer in the synthesis of novel polymers, such as poly(ester amide)s or poly(β-amino alcohol)s. nih.govgoogle.com The incorporation of the 2-methylbenzyl group could impart specific physical properties, such as altered thermal stability, solubility, or mechanical strength. Another area of exploration is its role as a surface functionalization agent for nanoparticles. nih.gov The amino and hydroxyl groups can act as anchoring points to the surface of metal or metal oxide nanoparticles, while the organic substituent provides a modifiable interface. nih.govrsc.org Such functionalized nanoparticles could find applications in catalysis or as additives in composite materials. Additionally, its use as a stabilizing agent in sol-gel processes could be investigated for the formation of hybrid organic-inorganic materials with tailored properties. mdpi.commdpi.comnih.govuminho.pt

Material Application Role of the Compound Potential Properties/Advantages
Polymer SynthesisMonomerIntroduction of chirality and aromatic groups into the polymer backbone, potentially affecting thermal and mechanical properties. nih.gov
Nanoparticle FunctionalizationCapping/Surface LigandImproved nanoparticle dispersion in organic matrices; provides a reactive handle for further modification. nih.govnih.gov
Sol-Gel ProcessesStabilizing AgentControl over hydrolysis and condensation rates, influencing the final structure and porosity of the material. mdpi.com
Chiral Stationary PhasesChiral SelectorSeparation of enantiomers in high-performance liquid chromatography (HPLC).
Note: The applications and properties listed are prospective and based on the known behavior of other amino alcohols in materials science.

Further Elucidation of Complex Reaction Mechanisms

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. Future research should include detailed mechanistic studies of reactions involving this compound, both in its synthesis and its application as a catalyst.

For instance, when synthesizing the compound via epoxide aminolysis, kinetic studies could be performed to understand the influence of solvent, temperature, and catalysts on reaction rates and regioselectivity. mit.edumit.edu Continuous-flow microreactors could be employed to gather precise kinetic data safely at elevated temperatures and pressures. mit.edu When the compound is used as a catalyst, mechanistic investigations could involve spectroscopic studies (e.g., NMR) and computational modeling to identify key intermediates and transition states, clarifying how the catalyst's structure dictates the stereochemical outcome of the reaction.

Design and Synthesis of Highly Functionalized Derivatives with Tailored Chemical Properties

The core structure of this compound offers multiple sites for chemical modification, allowing for the creation of a library of derivatives with fine-tuned properties.

Future synthetic work should focus on the selective functionalization of the amino and hydroxyl groups. N-alkylation or N-acylation could be explored to modify the steric and electronic properties of the nitrogen atom, which is crucial for catalytic activity. researchgate.net O-functionalization, such as etherification or esterification, could be used to attach the molecule to solid supports or to create derivatives with different solubility profiles. Furthermore, modifications to the aromatic ring, such as the introduction of additional substituents, could be investigated to systematically probe electronic effects on the molecule's reactivity and catalytic performance.

Derivative Type Modification Site Synthetic Strategy Potential Application
N-Alkyl/N-Aryl DerivativesAmino GroupReductive Amination, Buchwald-Hartwig AminationModified organocatalysts, pharmaceutical intermediates.
O-Silyl/O-Acyl EthersHydroxyl GroupSilylation, EsterificationProtecting groups for synthesis, prodrug design.
Polymer-Supported DerivativesHydroxyl or Amino GroupEtherification, AmidationHeterogeneous catalysts with improved recyclability. acs.org
Ring-Substituted AnalogsAromatic RingElectrophilic Aromatic Substitution on PrecursorsFine-tuning of electronic properties for catalysis.
Note: This table outlines hypothetical derivatives and their potential uses to guide future research.

Expansion of Computational Studies to Multiscale Modeling

Computational chemistry offers powerful tools to predict molecular properties and elucidate reaction mechanisms at the atomic level. mdpi.com Future research on this compound should leverage a range of computational techniques.

Initial studies could employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate the molecule's conformational landscape, electronic structure, and spectroscopic properties. frontiersin.org These calculations can provide insights into the molecule's intrinsic reactivity. For studying reaction mechanisms, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods would be particularly valuable. nih.govacs.orgacs.orgresearchgate.netdntb.gov.ua This approach allows for the accurate modeling of the reactive center (QM) while including the effects of the surrounding environment, such as the solvent or a large enzyme active site (MM). acs.org Ultimately, multiscale modeling could be used to bridge the gap from molecular properties to the behavior of the compound in larger systems, such as its interaction with a nanoparticle surface or its role in the bulk properties of a polymer.

Q & A

Q. How are safety and regulatory guidelines (e.g., IFRA, OECD) applied in handling this compound?

  • Methodological Answer : Adhere to:
  • IFRA Standards : Limit dermal exposure (<0.5% in formulations) based on structural analogs (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol).
  • OECD 423 Acute Toxicity : Classify LD50_{50} via rodent studies; use PPE (gloves, fume hoods) during synthesis .

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3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol
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3-Amino-2-[(2-methylphenyl)methyl]propan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.